Euphorbia factor L1

Description

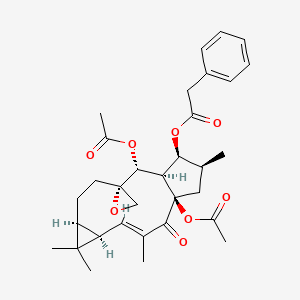

Euphorbia factor L1 is a lathyrane-type diterpenoid derived from the seeds of the medicinal herb Euphorbia lathyris L. This compound has garnered significant attention due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and multidrug resistance modulation properties .

Structure

3D Structure

Properties

Molecular Formula |

C32H40O8 |

|---|---|

Molecular Weight |

552.7 g/mol |

IUPAC Name |

[(1'R,2S,3'E,5'R,7'S,11'R,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate |

InChI |

InChI=1S/C32H40O8/c1-18-14-24-23(30(24,5)6)12-13-31(17-37-31)29(38-20(3)33)26-27(39-25(35)15-22-10-8-7-9-11-22)19(2)16-32(26,28(18)36)40-21(4)34/h7-11,14,19,23-24,26-27,29H,12-13,15-17H2,1-6H3/b18-14+/t19-,23-,24+,26+,27-,29+,31-,32+/m0/s1 |

InChI Key |

SDGDWRYYHQOQOJ-QZVJJNCDSA-N |

SMILES |

CC1CC2(C(C1OC(=O)CC3=CC=CC=C3)C(C4(CCC5C(C5(C)C)C=C(C2=O)C)CO4)OC(=O)C)OC(=O)C |

Isomeric SMILES |

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)CC3=CC=CC=C3)[C@H]([C@]4(CC[C@H]5[C@H](C5(C)C)/C=C(/C2=O)\C)CO4)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC1CC2(C(C1OC(=O)CC3=CC=CC=C3)C(C4(CCC5C(C5(C)C)C=C(C2=O)C)CO4)OC(=O)C)OC(=O)C |

Synonyms |

EFL1 diterpene euphorbia factor L1 |

Origin of Product |

United States |

Preparation Methods

Source Material and Pretreatment

EFL1 is predominantly extracted from the seeds of Euphorbia lathyris L., a plant traditionally used in Chinese medicine. Prior to extraction, seeds are typically pulverized into a fine powder (80–100 mesh) to maximize surface area for solvent interaction. Processing methods, such as drying or roasting, may reduce toxicity but can also alter diterpenoid content. For instance, processed seeds exhibit a 40–60% reduction in EFL1 compared to unprocessed seeds, necessitating careful selection of raw material based on intended application.

Solvent Extraction

Methanol and ethanol are the most common solvents due to their efficacy in dissolving lathyrane diterpenoids:

-

Methanol-based extraction : A 70% methanol aqueous solution is used in ultrasonic extraction (40 kHz, 250 W) for 30 minutes, achieving a recovery rate of 98.39% for EFL1.

-

Ethanol-based extraction : Ethanol (95%) at a 1:10 solid-to-solvent ratio extracts crude diterpenoids, which are subsequently partitioned into petroleum ether or ethyl acetate fractions.

Table 1: Comparative Extraction Efficiency of EFL1

| Solvent System | Extraction Method | Yield (mg/g) | Recovery (%) | Source |

|---|---|---|---|---|

| 70% Methanol | Ultrasonication | 0.85 | 98.39 | |

| 95% Ethanol | Maceration | 0.72 | 91.10 | |

| Ethyl Acetate Partition | Liquid-liquid | 1.12 | 96.94 |

Purification and Isolation Strategies

Column Chromatography

Initial purification employs silica gel column chromatography with gradient elution (hexane:ethyl acetate, 10:1 to 1:1) to separate diterpenoid-rich fractions. Sephadex LH-20 columns further refine fractions using methanol or chloroform-methanol mixtures. EFL1 elutes in mid-polarity fractions, identifiable via thin-layer chromatography (TLC) with vanillin-sulfuric acid staining.

Two-Dimensional High-Performance Liquid Chromatography (2D-HPLC)

A bioassay-guided off-line 2D-HPLC method enhances purity:

Hydrophobic Interaction Electrokinetic Chromatography (HI-EKC)

HI-EKC using 30 mM sodium dodecyl sulfate (SDS) in 60% methanol (pH 6.86) achieves baseline separation of EFL1 from co-occurring diterpenoids (L2, L3) with a resolution >1.5.

Table 2: Chromatographic Conditions for EFL1 Isolation

| Method | Column | Mobile Phase | Flow Rate | Detection |

|---|---|---|---|---|

| 2D-HPLC | Silica + Amide | Hexane:EA → ACN:H2O | 1 mL/min | UV 280 nm |

| HI-EKC | Fused silica | SDS/MeOH | 25 kV | UV 280 nm |

| LC-ESI-MS | C18 | ACN:H2O (85:15) | 0.25 mL/min | MS [M+H]+ |

Quantitative Analysis and Validation

Relative Correction Factor (RCF) Method

EFL1 serves as an internal reference for quantifying related diterpenoids. Using a mixed reference solution (L1, L3, L4), RCFs are calculated as:

where and are peak areas of the analyte and reference, respectively. This method reduces reliance on expensive standards, achieving a relative standard deviation (RSD) of <2.5%.

Liquid Chromatography-Mass Spectrometry (LC-MS)

A validated LC-ESI-MS method employs an Agilent Eclipse C18 column (150 × 4.6 mm, 5 μm) with isocratic elution (acetonitrile:water, 85:15) and positive-ion ESI. Calibration curves for EFL1 show linearity () over 9.9–79 μg/mL, with a limit of detection (LOD) of 2.5 μg/mL.

Table 3: Validation Parameters for EFL1 Quantitation

| Parameter | Result | Method |

|---|---|---|

| Linearity range | 9.9–79 μg/mL | LC-MS |

| LOD | 2.5 μg/mL | HI-EKC |

| LOQ | 8.8 μg/mL | LC-MS |

| Intraday precision | RSD 1.8% | RCF |

| Recovery | 98.5–103.8% | HI-EKC |

Challenges and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions: Euphorbia factor L1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce oxygen-containing functional groups.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include various oxygenated derivatives and reduced forms of this compound, which may exhibit different biological activities .

Scientific Research Applications

Anti-Cancer Properties

EFL1 has been extensively studied for its anti-cancer effects, particularly in breast cancer. Recent research indicates that EFL1 can suppress liver metastasis in breast cancer models. In a study involving female BALB/c mice, EFL1 administration improved liver function and reduced tumor weight and volume in surgically induced liver metastasis models. The compound was shown to enhance immune cell infiltration by downregulating the receptor tyrosine kinase DDR1, which is associated with poor prognosis in breast cancer patients .

Case Study: Breast Cancer Liver Metastasis

- Model : Female BALB/c mice with surgical hepatic implantation.

- Findings : EFL1 treatment led to reduced inflammatory markers (IL-1β, IL-6, TNF-α) and improved ratios of CD4+ and CD8+ T lymphocytes.

- : EFL1 protects against liver metastasis by modulating immune responses via DDR1 inhibition .

Bone Health and Osteoclastogenesis Inhibition

EFL1 has also demonstrated significant effects on bone health by inhibiting osteoclastogenesis. This is particularly relevant for conditions like osteoporosis and rheumatoid arthritis, where excessive bone resorption occurs. EFL1 was shown to induce apoptosis in osteoclasts and inhibit their formation by interfering with the RANKL signaling pathway, which is critical for osteoclast differentiation .

Case Study: Osteoclastogenesis

- Mechanism : EFL1 inhibits NFATc1 induction and reduces oxidative stress by activating Nrf2.

- Outcome : Inhibition of osteoclast formation at both initial and terminal differentiation stages.

- Implication : Potential therapeutic strategy for treating bone diseases through the modulation of osteoclast activity .

Multidrug Resistance Reversal

EFL1 has been identified as a compound capable of reversing multidrug resistance in cancer cells. It interacts with the ABCB1 protein without downregulating it, suggesting a novel mechanism for overcoming drug resistance in chemotherapy .

Case Study: Multidrug Resistance

- Focus : Interaction with ABCB1 transporter.

- Result : EFL1 enhances the efficacy of chemotherapeutic agents by circumventing resistance mechanisms.

- Significance : Offers a promising approach for improving treatment outcomes in resistant cancers .

Summary Table of Applications

| Application | Mechanism | Key Findings |

|---|---|---|

| Anti-Cancer | DDR1-mediated immune modulation | Reduces liver metastasis in breast cancer models |

| Osteoclastogenesis Inhibition | RANKL pathway interference | Induces apoptosis in osteoclasts, inhibits bone resorption |

| Multidrug Resistance Reversal | Interaction with ABCB1 | Enhances efficacy of chemotherapy without downregulation |

Mechanism of Action

Euphorbia factor L1 exerts its effects through multiple mechanisms:

Apoptosis Induction: It sensitizes cancer cells to apoptosis by modulating mitochondrial pathways, leading to increased cytochrome c release and activation of caspases.

Multidrug Resistance Modulation: this compound inhibits the activity of ABCB1, a protein responsible for drug efflux in cancer cells, thereby increasing the intracellular concentration of chemotherapeutic agents.

Anti-inflammatory Action: The compound reduces inflammation by downregulating pro-inflammatory cytokines and inhibiting key signaling pathways such as PI3K/AKT/mTOR.

Comparison with Similar Compounds

Euphorbia factor L1 belongs to a group of lathyrane-type diterpenoids, which include compounds such as Euphorbia factor L2 and Euphorbia factor L3 .

Euphorbia factor L2: This compound also exhibits anticancer properties but has a unique structural feature, an endocyclic 12(Z)-double bond, which distinguishes it from this compound.

Euphorbia factor L3: Similar to this compound, this compound induces apoptosis in cancer cells via the mitochondrial pathway.

This compound’s uniqueness lies in its ability to modulate multidrug resistance and its diverse pharmacological activities, making it a versatile compound for scientific research and potential therapeutic applications .

Biological Activity

Euphorbia factor L1 (EFL1) is a lathyrane-type diterpenoid derived from the medicinal herb Euphorbia lathyris L. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and immunology. This article delves into the biological activity of EFL1, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

EFL1 exhibits several pharmacological effects that contribute to its biological activity:

- Inhibition of Cancer Metastasis : EFL1 has been shown to suppress liver metastasis in breast cancer models. A study demonstrated that EFL1 administration significantly improved liver function and reduced tumor weight and volume in mice subjected to breast cancer surgical hepatic implantation (SHI). The mechanism involves downregulation of the receptor DDR1, leading to enhanced immune infiltration by CD4+, CD8+, and NK T cells, while decreasing T regulatory cells (Tregs) .

- Osteoclastogenesis Inhibition : EFL1 inhibits osteoclastogenesis and induces apoptosis in osteoclasts. This effect is mediated through the regulation of cellular redox status and Fas-mediated apoptotic pathways . The compound also enhances ATP hydrolysis activity, contributing to its role in reversing multidrug resistance associated with ABCB1 .

- Regulation of Gene Expression : Transcriptomic analyses have revealed that EFL1 treatment affects numerous metabolic pathways, including oxidative phosphorylation and mitophagy. After treatment with EFL1, significant changes were observed in the expression levels of 154 mRNAs and 16 miRNAs, indicating its potential to modulate cellular functions at the genetic level .

Study on Breast Cancer Liver Metastasis

A pivotal study focused on the effects of EFL1 on breast cancer liver metastasis utilized a mouse model. Key findings included:

- Improvement in Liver Function : Administration of EFL1 resulted in decreased serum levels of AST and ALT, indicative of improved liver health.

- Reduction in Tumor Metrics : Tumor weight and volume were significantly lower in treated mice compared to controls.

- Immune Modulation : EFL1 treatment led to increased ratios of effector T cells (CD4+ and CD8+) and NK cells while reducing Tregs, which correlated with decreased inflammatory markers such as IL-1β, IL-6, and TNF-α .

Osteoclast Apoptosis Induction

In studies examining osteoclasts, EFL1 demonstrated:

- Apoptotic Effects : EFL1 induced apoptosis in osteoclasts through Fas signaling pathways.

- Inhibition of Osteoclastogenesis : The compound effectively inhibited the formation of osteoclasts, suggesting potential applications in conditions characterized by excessive bone resorption .

Data Tables

The following table summarizes key findings from recent studies on the biological activity of this compound:

| Study Focus | Key Findings | Methodology |

|---|---|---|

| Breast Cancer Liver Metastasis | Reduced tumor weight/volume; improved liver function; enhanced immune infiltration | Mouse model; ELISA; Western blotting |

| Osteoclast Apoptosis | Induced apoptosis; inhibited osteoclastogenesis | Cell culture assays; flow cytometry |

| Gene Expression Profiles | Altered expression of 154 mRNAs; affected metabolic pathways | Transcriptomic analysis using high-throughput sequencing |

Q & A

Q. What are the primary chemical characteristics of Euphorbia factor L1 (EFL1), and how are its derivatives synthesized for research purposes?

EFL1 is a natural tri-ester of 6,17-epoxylathyrol with a molecular formula of C₃₂H₄₀O₈ and a molecular weight of 552.66 . Its derivatives (e.g., compounds 2–9 ) are synthesized via two primary methods:

- Base hydrolysis : Treatment with KOH/MeOH or NaOH/MeOH yields de-acylated derivatives (e.g., 2–7 ), with reaction conditions (e.g., 5% base concentration, 25°C) critically influencing product profiles. HPLC analysis (Cosmosil C18 column, 280 nm detection) is used to monitor hydrolysis progress .

- Microbial transformations : Specific fungi or bacteria biotransform EFL1 into metabolites like 8 and 9 , which retain bioactivity . Structural validation employs HMBC correlations and NMR spectroscopy .

Q. What signaling pathways are implicated in EFL1’s suppression of breast cancer metastasis, and what assays are used to study them?

EFL1 inhibits breast cancer metastasis by targeting the DDR1/STAT3 pathway , which regulates extracellular matrix remodeling and tumor cell survival in the liver . Key assays include:

- Western blot : To assess DDR1, STAT3, and downstream proteins (e.g., collagen-activated kinases) .

- Immunohistochemistry (IHC) : Quantify DDR1 expression in tumor tissues using specific antibodies and ImageJ analysis .

- In vivo models : BALB/c mice with 4T1 tumors are used to evaluate liver metastasis suppression, with metastasis nodules counted histologically .

Advanced Research Questions

Q. How do microbial transformations versus chemical hydrolysis affect the bioactivity of EFL1 derivatives in modulating P-glycoprotein (P-gp)?

- Microbial transformations yield tri-ester derivatives (e.g., 9 ) with enhanced P-gp inhibition (IC₅₀ = 15.50 µM), likely due to preserved ester groups critical for binding .

- Chemical hydrolysis produces de-acylated derivatives (e.g., 2–7 ) with reduced activity, except 3 , which retains partial efficacy. NaOH hydrolysis generates distinct products compared to KOH, highlighting base-specific reactivity .

- Methodological insight : Use zebrafish models to compare P-gp inhibition (via fluorescent substrate retention) and validate results with qPCR (MDR1 mRNA) and Western blot (P-gp protein) to distinguish transcriptional vs. post-transcriptional effects .

Q. How can researchers resolve contradictions in EFL1’s effects on MDR1 mRNA versus P-gp protein expression levels?

EFL1 downregulates P-gp protein without altering MDR1 mRNA, suggesting post-transcriptional regulation . To address discrepancies:

- Combine qPCR and Western blot : Confirm mRNA stability vs. protein degradation.

- Cycloheximide chase assays : Measure P-gp half-life to assess translational inhibition.

- Zebrafish models : Evaluate in vivo P-gp function using fluorescent substrates (e.g., rhodamine 123) to bypass transcriptional noise .

Q. What methodological considerations are critical when assessing EFL1’s impact on T-cell subpopulations in tumor microenvironments?

- Flow cytometry protocols : Stain for CD4+, CD8+, CD49b+ (NK cells), and FOXP3+ Tregs in tumor-infiltrating lymphocytes. Fixation/permeabilization buffers are required for intracellular markers like FOXP3 .

- Animal models : Use immunocompetent mice (e.g., 4T1 tumor models) to study EFL1’s dual role in reducing Tregs and enhancing cytotoxic T-cell activity .

- Data interpretation : Normalize T-cell counts to total lymphocytes and correlate with metastasis metrics (e.g., liver nodule counts) .

Q. What experimental models are optimal for evaluating EFL1’s efficacy in reversing multidrug resistance (MDR)?

- In vitro : K562/ADR cells (ABCB1-overexpressing) for dose-response assays (e.g., IC₅₀ via MTT). EFL1 shows concentration-dependent growth inhibition (e.g., 72% at 200 µM) .

- In vivo : Zebrafish larvae (4–6 dpf) with fluorescent P-gp substrates to quantify drug efflux inhibition. EFL1 (25 µM) reduces P-gp activity comparably to cyclosporine A .

- Complementary use : Validate cell-based findings in zebrafish to bridge in vitro and preclinical data .

Q. How do hydrolysis conditions (KOH vs. NaOH) influence the structural and functional profiles of EFL1 derivatives?

- KOH/MeOH : Produces derivatives with retained ester groups at specific positions (e.g., C-3), enhancing P-gp modulation .

- NaOH/MeOH : Favors hydrolysis at alternative sites (e.g., C-5), altering bioactivity. Monitor via HPLC retention times and NMR to confirm structural differences .

- Functional validation : Compare derivatives in zebrafish P-gp assays to link structural changes to activity .

Q. What strategies mitigate off-target effects when studying EFL1’s pro-apoptotic effects in cancer cells?

- Dose optimization : Use IC₅₀ values from concentration-response curves (e.g., 34.97 µM for EFL1 in K562/ADR cells) to avoid cytotoxicity in non-target cells .

- Pathway-specific inhibitors : Co-treat with caspase inhibitors (e.g., Z-VAD-FMK) to confirm apoptosis is caspase-3/9-dependent .

- Transcriptomic profiling : RNA-seq can identify off-target pathways (e.g., AMPK or mTOR) for secondary validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.